2-Amino-4-phenylbenzoic acid
Overview
Description
2-Amino-4-phenylbenzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the phenyl group at the fourth carbon of the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target protein kinases such as pf cdpk1, pf cdpk4, pf pkg, pf pk7, and pf pi4k . These protein kinases play a crucial role in cellular signaling and regulation .
Mode of Action
Compounds with similar structures have been found to interact with their targets by binding to the atp-binding site of protein kinases . This interaction can lead to selective and multi-target inhibitions .
Biochemical Pathways
Similar compounds have been found to affect pathways related to protein kinase activity . These pathways are crucial for various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It’s worth noting that similar compounds, such as peptides, are known to undergo extensive proteolytic cleavage, resulting in short plasma half-lives . They are usually administered parenterally due to their low permeability and instability in the gastrointestinal tract . Their distribution processes are mainly driven by a combination of diffusion and convective extravasation .
Result of Action
Similar compounds have been found to have significant effects on cellular signaling and regulation, potentially leading to changes in cell growth, differentiation, and apoptosis .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenylbenzoic acid typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Friedel-Crafts Acylation: Aniline undergoes Friedel-Crafts acylation with benzoyl chloride to form 4-phenylacetanilide.
Hydrolysis: The acetanilide is hydrolyzed to form this compound.
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to increase yield and reduce costs. This may include the use of catalysts, controlled reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-phenylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro- or nitroso- derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-Amino-4-phenylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
2-Aminobenzoic acid: Lacks the phenyl group, making it less hydrophobic.
4-Aminobenzoic acid: The amino group is at the fourth position, altering its reactivity and binding properties.
2-Phenylbenzoic acid: Lacks the amino group, affecting its solubility and reactivity.
Uniqueness: 2-Amino-4-phenylbenzoic acid is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and the ability to interact with various biological targets.
Properties
IUPAC Name |
2-amino-4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFIQJMFRCTVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425032 | |
Record name | 2-amino-4-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4445-43-6 | |
Record name | 2-amino-4-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-[1,1'-biphenyl]-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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